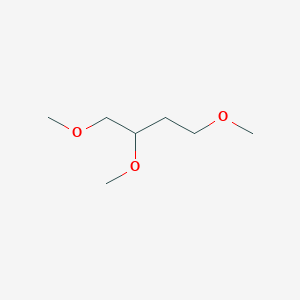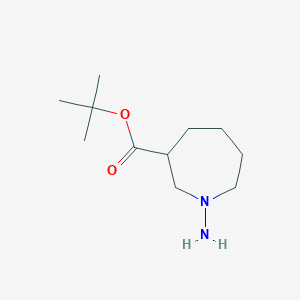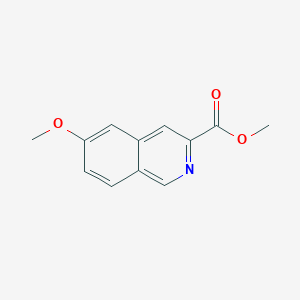
Oxazole-2-carboxylic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole-2-carboxylic acid, sodium salt is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-2-carboxylic acid, sodium salt typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) as a key reagent . The reaction conditions often involve the use of polar solvents and palladium-catalyzed arylation reactions . Another method involves the condensation of aromatic aldehydes with 2-aminophenols, catalyzed by various catalysts, including magnetic nanocatalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly catalytic systems. Magnetic nanocatalysts have been reported to be efficient and easily recoverable, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Oxazole-2-carboxylic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, such as N-alkylation, can produce quaternary oxazole salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Oxazole-2-carboxylic acid, sodium salt has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of oxazole-2-carboxylic acid, sodium salt involves its interaction with specific molecular targets and pathways. The oxazole ring enables the compound to bind with a wide range of receptors and enzymes through non-covalent interactions . This binding can modulate various biological activities, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxazole-2-carboxylic acid, sodium salt include:
Isoxazole derivatives: These compounds have a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms.
Thiazole derivatives: Thiazoles contain a sulfur atom instead of oxygen, leading to different chemical and biological properties.
Benzoxazole derivatives: These compounds have a fused benzene ring, which can enhance their stability and biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural feature allows for diverse chemical modifications and enhances its potential for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C4H3NNaO3+ |
|---|---|
Molecular Weight |
136.06 g/mol |
IUPAC Name |
sodium;1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C4H3NO3.Na/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1 |
InChI Key |
DAMOVWVGBYVXET-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B12446280.png)

![(1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12446290.png)
![2-Bromo-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole](/img/structure/B12446294.png)


![5-(2-Methoxyphenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B12446314.png)

![2,3-Dimethyl-7-chlorodifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446318.png)

![Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12446328.png)



